Naphthol AS

Übersicht

Beschreibung

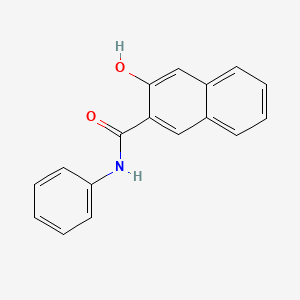

Naphthol AS: is an organic compound with the molecular formula C17H13NO2. It is also known as 3-Hydroxy-N-phenylnaphthalene-2-carboxamide. This compound is a derivative of naphthalene and is characterized by the presence of a hydroxyl group and an anilide group attached to the naphthalene ring. It is commonly used in the synthesis of azo dyes and pigments due to its ability to undergo azo coupling reactions .

Wirkmechanismus

Naphthol AS, also known as 3-Hydroxy-N-phenyl-2-naphthamide or 3-Hydroxy-2-naphthanilide, is an organic compound with a wide range of applications, particularly in the dye industry . This article will explore its mechanism of action, focusing on its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

This compound primarily targets the aryl hydrocarbon receptor . This receptor plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .

Mode of Action

This compound interacts with its targets by acting as a coupling partner in the preparation of some azo dyes . It’s also known to exhibit antioxidant activity, which can protect cells from oxidative stress .

Biochemical Pathways

This compound affects various biochemical pathways. It’s involved in the metabolism of xenobiotics by cytochrome P450 enzymes . Microbial studies reveal its complex catabolic pathways, especially when coexisting with primary carbon sources like glucose .

Pharmacokinetics

This compound exhibits first-order kinetics. It accumulates in lipid-rich tissues and has an elimination half-life of 2-3 hours . Metabolism occurs in the liver through oxidation and conjugation, followed by excretion in urine and bile .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its role as a precursor to dyes for wool . It’s also used in the synthesis of azo dyes and pigments . On a cellular level, it can protect cells from oxidative stress by scavenging reactive oxygen species and enhancing antioxidant enzyme production .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its catabolic pathways can be affected by the presence of primary carbon sources like glucose . Furthermore, its absorption can vary depending on the route of exposure .

Biochemische Analyse

Biochemical Properties

3-Hydroxy-N-phenyl-2-naphthamide interacts with various enzymes, proteins, and other biomolecules. It has been found to be a substrate for acid and alkaline phosphatase . It is also used in the histochemical detection of non-specific esterases . These interactions play a crucial role in reflecting various levels of enzyme activities .

Cellular Effects

It is known that this compound can influence cell function through its interactions with various enzymes and proteins .

Molecular Mechanism

The molecular mechanism of 3-Hydroxy-N-phenyl-2-naphthamide involves its interaction with enzymes such as phosphatases and esterases . It is believed that these interactions lead to changes in gene expression, enzyme inhibition or activation, and other cellular processes .

Temporal Effects in Laboratory Settings

It is known that this compound is stable under normal conditions .

Metabolic Pathways

3-Hydroxy-N-phenyl-2-naphthamide is involved in various metabolic pathways. For instance, it is a precursor to many anilides, such as Naphthol AS, which are reactive toward diazonium salts to give deeply colored azo compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Naphthol AS can be synthesized through the reaction of 3-hydroxy-2-naphthoic acid with aniline. The reaction typically involves the use of a dehydrating agent such as phosphorus trichloride or thionyl chloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene .

Industrial Production Methods: In industrial settings, the synthesis of 3-hydroxy-2-naphthanilide is often carried out in large reactors with precise control over temperature and pressure. The use of continuous flow reactors allows for efficient production and minimizes the formation of by-products. The final product is purified through recrystallization or chromatography to achieve high purity levels .

Analyse Chemischer Reaktionen

Types of Reactions: Naphthol AS undergoes various chemical reactions, including:

Azo Coupling Reactions: This compound reacts with diazonium salts to form azo dyes.

Hydrolysis: In acidic conditions, 3-hydroxy-2-naphthanilide can hydrolyze to form 3-hydroxy-2-naphthoic acid and aniline.

Substitution Reactions: The hydroxyl group in 3-hydroxy-2-naphthanilide can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Diazonium Salts: Used in azo coupling reactions to form azo dyes.

Acids and Bases: Used to facilitate hydrolysis and substitution reactions.

Organic Solvents: Such as toluene, xylene, and ethanol, are commonly used as reaction media.

Major Products:

Azo Dyes: Formed through azo coupling reactions.

3-Hydroxy-2-naphthoic Acid and Aniline: Formed through hydrolysis.

Wissenschaftliche Forschungsanwendungen

Chemistry: Naphthol AS is widely used in the synthesis of azo dyes, which are important in the textile and printing industries. It is also used as an intermediate in the synthesis of various organic compounds .

Biology and Medicine: In biological research, 3-hydroxy-2-naphthanilide is used as a probe to study enzyme activities and protein interactions. It has been investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions .

Industry: In the industrial sector, 3-hydroxy-2-naphthanilide is used as a coupling component in the production of pigments and dyes. It is also used in the manufacture of coatings, plastics, and rubber products .

Vergleich Mit ähnlichen Verbindungen

3-Hydroxy-2-naphthoic Acid: This compound is structurally similar to 3-hydroxy-2-naphthanilide but lacks the anilide group.

2-Hydroxy-1-naphthoic Acid: Another similar compound that is used in the synthesis of dyes and pigments.

Uniqueness: Naphthol AS is unique due to the presence of both a hydroxyl group and an anilide group on the naphthalene ring. This structural feature allows it to undergo a wide range of chemical reactions, making it a versatile compound in the synthesis of dyes and pigments .

Biologische Aktivität

Naphthol AS, particularly its derivatives, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and various applications supported by recent research findings.

Overview of this compound

This compound refers to a series of compounds derived from naphthalene, characterized by the presence of hydroxyl groups at specific positions on the aromatic rings. These compounds are known for their roles in various biological processes, including antioxidant activity, enzyme inhibition, and potential anticancer properties.

Mechanisms of Biological Activity

-

Antioxidant Activity :

- This compound and its derivatives exhibit significant antioxidant properties. Studies have demonstrated that these compounds can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative stress. For instance, some derivatives showed effective inhibition against reactive oxygen species (ROS) in vitro .

-

Enzyme Inhibition :

- Acetylcholinesterase (AChE) Inhibition : Several studies have reported that this compound derivatives act as potent inhibitors of AChE, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. The inhibition constants (K_i) for these compounds ranged from 0.096 to 0.177 µM .

- Carbonic Anhydrase Inhibition : this compound has also been shown to inhibit human carbonic anhydrase isoenzymes I and II, with K_i values indicating strong inhibitory effects .

- Anticancer Properties :

Table 1: Summary of Biological Activities of this compound Derivatives

| Compound | Activity Type | K_i (µM) | Notes |

|---|---|---|---|

| This compound-E | AChE Inhibition | 0.096 ± 0.01 | Effective against neurodegenerative markers |

| This compound-E | Carbonic Anhydrase Inhibition | 0.034 ± 0.54 | Inhibits both hCA I and II isoenzymes |

| Derivative 1a | CREB Transcription Inhibition | - | Selectively toxic to cancer cells |

| Derivative X | Antioxidant Activity | - | Scavenges ROS effectively |

Case Study: Anticancer Activity

A study focused on the structure-activity relationship (SAR) of this compound-E demonstrated that it binds to the KIX domain of CBP, inhibiting KID interaction crucial for CREB-dependent transcription. This mechanism was shown to reduce tumor growth in vivo models .

Case Study: Antioxidant Efficacy

In vitro assays utilizing DPPH and ABTS methods confirmed the antioxidant capacity of various this compound derivatives. Compounds exhibited IC50 values comparable to established antioxidants, indicating their potential use in preventing oxidative damage in biological systems .

Eigenschaften

IUPAC Name |

3-hydroxy-N-phenylnaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c19-16-11-13-7-5-4-6-12(13)10-15(16)17(20)18-14-8-2-1-3-9-14/h1-11,19H,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGQHAHJWJBOPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68556-06-9 (mono-hydrochloride salt) | |

| Record name | C.I. 37505 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1052618 | |

| Record name | 3-Hydroxy-2-naphthanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

92-77-3, 86349-50-0 | |

| Record name | 2-Hydroxy-3-naphthoic acid anilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 37505 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-, labeled with carbon-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086349500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthol AS | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxy-2-naphthanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2-naphthanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXY-2-NAPHTHANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3ZU6E76NB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of Naphthol AS?

A1: this compound, also known as 3-Hydroxy-2-naphthanilide, has the molecular formula C17H13NO2 and a molecular weight of 263.28 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A: While the provided research papers don't delve into detailed spectroscopic analysis of this compound, its derivatives have been characterized using various techniques. For instance, dendritic polyisophthalates endcapped with naphthyl groups were analyzed using gel permeation chromatography and ellipsometry to determine molecular weight and refractive index, respectively [].

Q3: How is this compound utilized in biological studies?

A: this compound and its derivatives serve as substrates in enzyme-based assays. A prominent example is its application in histochemical staining for acid phosphatase activity, often coupled with a diazonium salt for visualization [, ]. Specifically, this compound-BI β-d-glucosiduronic acid has been successfully used as a substrate for β-glucuronidase, exhibiting favorable characteristics for biochemical and histochemical studies [].

Q4: Can you elaborate on the use of this compound in studying mast cells?

A: this compound-D chloroacetate is a valuable tool in identifying mast cells through its reaction with specific esterases present within these cells [, , ]. This characteristic staining aids in differentiating mast cell populations and understanding their roles in various physiological and pathological processes.

Q5: How does this compound contribute to understanding enzyme activity in different tissues?

A: this compound phosphate, when used in conjunction with specific inhibitors like l-homoarginine, helps differentiate liver-type alkaline phosphatase activity from intestinal alkaline phosphatase activity in rat tissues []. This differentiation aids in understanding the distribution and potential roles of specific enzyme isoforms.

Q6: Are there any specific methods for synthesizing this compound?

A: While the provided research papers don't detail the synthesis of this compound itself, they do describe the synthesis of related compounds. For example, one paper outlines a method for synthesizing this compound-BI involving a multi-step reaction with 5-amino-benzimidazolone and 2,3-dichlorobenzoic acid in N-methylpyrrolidone solvent [].

Q7: How is this compound analyzed and quantified in research settings?

A: While the provided papers don't specifically detail analytical methods for this compound, they highlight techniques used for related compounds. High-performance liquid chromatography (HPLC) with post-column derivatization using a potassium hydroxide solution was employed for determining alprostadil emulsion concentration, with β-Naphthol serving as the internal standard []. Similarly, researchers used HPLC coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (LC/ESI-Q-ToF) to analyze the fragmentation pathways of various red and orange pigments, including those derived from β-Naphthol [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.